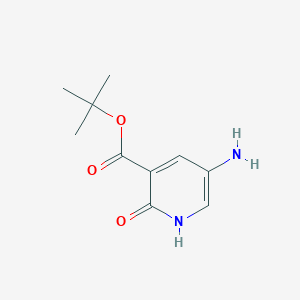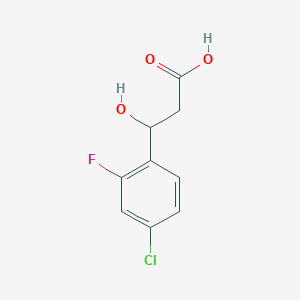![molecular formula C14H25NO5 B13508992 3-{[(Tert-butoxy)carbonyl]amino}-2-[(oxan-4-yl)methyl]propanoic acid](/img/structure/B13508992.png)
3-{[(Tert-butoxy)carbonyl]amino}-2-[(oxan-4-yl)methyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(Tert-butoxy)carbonyl]amino}-2-[(oxan-4-yl)methyl]propanoic acid is a synthetic organic compound with a complex structure. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an oxan-4-yl moiety, and a propanoic acid backbone. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-2-[(oxan-4-yl)methyl]propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile (MeCN) at ambient temperature.
Formation of the Oxan-4-yl Moiety: The oxan-4-yl group is introduced through a ring-opening reaction of an oxazoline derivative, followed by alkylation.
Coupling with Propanoic Acid: The final step involves coupling the protected amino group with a propanoic acid derivative under standard peptide coupling conditions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents.
化学反応の分析
Types of Reactions
3-{[(Tert-butoxy)carbonyl]amino}-2-[(oxan-4-yl)methyl]propanoic acid undergoes several types of chemical reactions:
Deprotection: The Boc protecting group can be removed under acidic conditions using trifluoroacetic acid (TFA) to yield the free amine.
Substitution: The oxan-4-yl moiety can participate in nucleophilic substitution reactions, where the oxygen atom acts as a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxan-4-yl moiety and the propanoic acid group.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Nucleophiles such as alkyl halides or sulfonates in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Deprotection: Free amine derivative.
Substitution: Substituted oxan-4-yl derivatives.
Oxidation: Oxidized products at the oxan-4-yl moiety.
Reduction: Reduced products at the propanoic acid group.
科学的研究の応用
3-{[(Tert-butoxy)carbonyl]amino}-2-[(oxan-4-yl)methyl]propanoic acid has several scientific research applications:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins due to its stable Boc protecting group.
Drug Development: Investigated for its potential use in developing inhibitors for enzymes such as glucosamine synthase and myosin kinase.
Bioconjugation: Utilized in the preparation of bioconjugates for targeted drug delivery and imaging.
Material Science: Employed in the synthesis of polymers and materials with specific functional properties.
作用機序
The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-2-[(oxan-4-yl)methyl]propanoic acid involves several molecular targets and pathways:
Deprotection: The Boc group is removed under acidic conditions, exposing the free amine, which can then participate in further reactions.
Nucleophilic Substitution: The oxan-4-yl moiety can undergo nucleophilic substitution, where the oxygen atom acts as a nucleophile, forming new bonds with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced, altering its chemical structure and reactivity.
類似化合物との比較
3-{[(Tert-butoxy)carbonyl]amino}-2-[(oxan-4-yl)methyl]propanoic acid can be compared with similar compounds such as:
3-Amino-2-[(tert-butoxycarbonyl)amino]propanoic acid: Similar in structure but lacks the oxan-4-yl moiety.
Nα-Boc-L-2,3-diaminopropionic acid: Contains a similar Boc protecting group but differs in the side chain structure.
Boc-Dap-OH: Another Boc-protected amino acid derivative used in peptide synthesis.
These compounds share similar reactivity and applications but differ in their specific functional groups and structural features, making this compound unique in its combination of the Boc group and oxan-4-yl moiety.
特性
分子式 |
C14H25NO5 |
|---|---|
分子量 |
287.35 g/mol |
IUPAC名 |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(oxan-4-yl)propanoic acid |
InChI |
InChI=1S/C14H25NO5/c1-14(2,3)20-13(18)15-9-11(12(16)17)8-10-4-6-19-7-5-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17) |
InChIキー |
CDJYNZSBXGSGDA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC(CC1CCOCC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Azabicyclo[3.3.1]non-2-ene hydrochloride](/img/structure/B13508909.png)
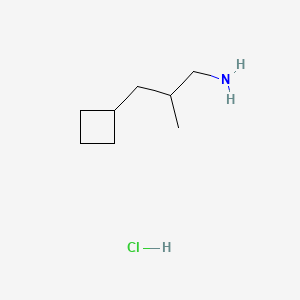
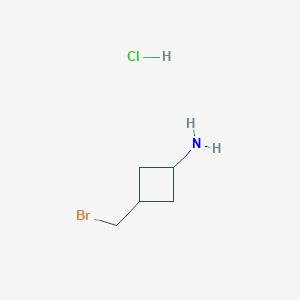
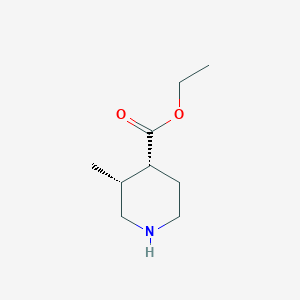
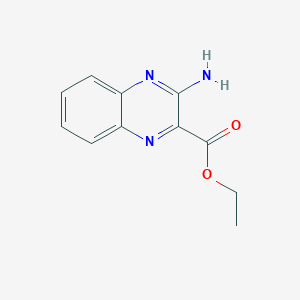
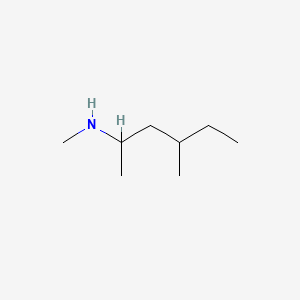
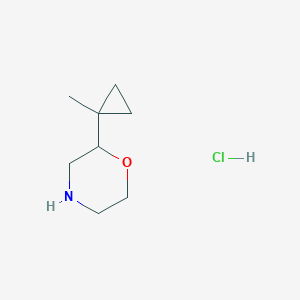
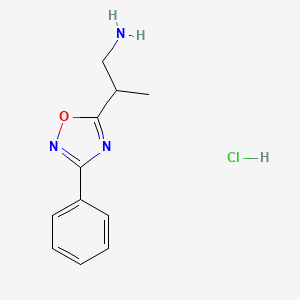

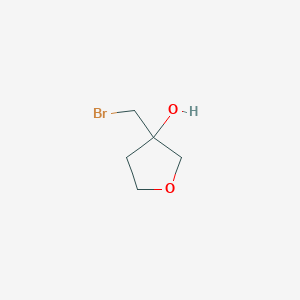
![Methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride](/img/structure/B13508942.png)
